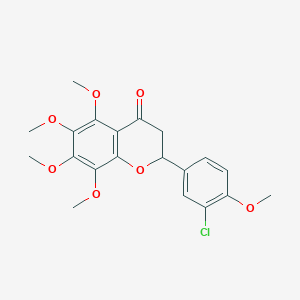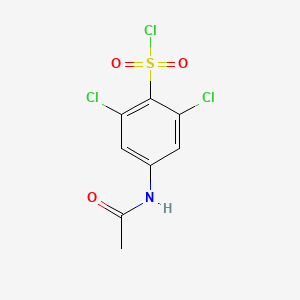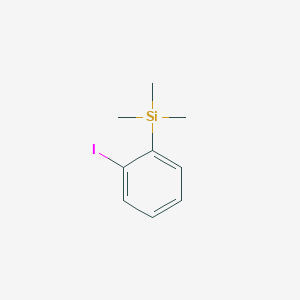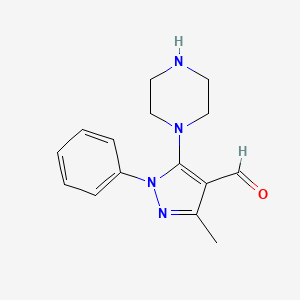
3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine moiety and the aldehyde group. The reaction conditions often involve the use of acid catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective starting materials like phenylhydrazine and ethyl acetoacetate, along with efficient reaction conditions, makes the process suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The phenyl and piperazine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
Reduction: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-METHANOL.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-PHENYL-3-METHYL-5-PYRAZOLONE: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE: An intermediate in the synthesis of teneligliptin, a drug used for the treatment of type 2 diabetes.
Uniqueness
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is unique due to its combination of a pyrazole ring with a piperazine moiety and an aldehyde group. This structural arrangement provides a versatile platform for further chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H18N4O |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-20)15(18-9-7-16-8-10-18)19(17-12)13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
Clave InChI |
GQBWMQRANBCKHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)N2CCNCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

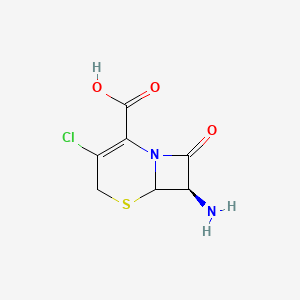
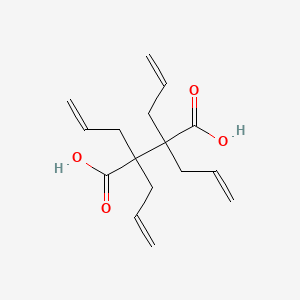
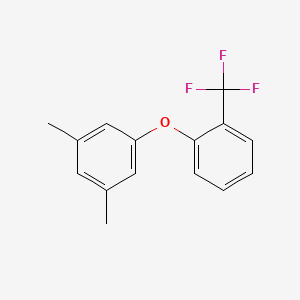
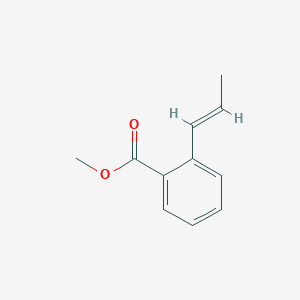

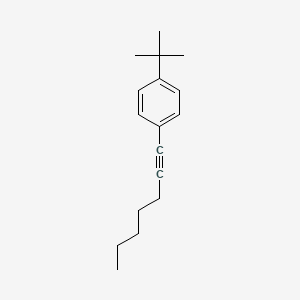
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
